1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester

CAS No.: 5413-49-0

Cat. No.: VC3895982

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5413-49-0 |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate |

| Standard InChI | InChI=1S/C10H18O4/c1-4-12-9(11)5-6-10(3)13-7-8(2)14-10/h8H,4-7H2,1-3H3 |

| Standard InChI Key | IAZAUEBWBHMDGV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC1(OCC(O1)C)C |

| Canonical SMILES | CCOC(=O)CCC1(OCC(O1)C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

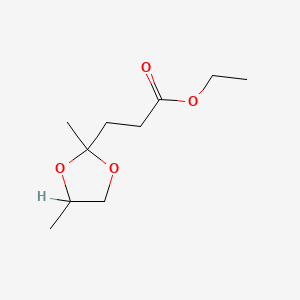

The IUPAC name, ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate, reflects its dioxolane ring substituted with two methyl groups at positions 2 and 4, coupled with an ethyl ester moiety. The dioxolane ring—a five-membered cyclic acetal—imparts steric and electronic effects that influence reactivity and stability . The structure is represented below in LaTeX format:

Synonymous designations include ethyl 2,4-dimethyl-1,3-dioxolane-2-propanoate and ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propionate .

Structural Analogs and Comparative Analysis

Compounds such as ethyl 2-methyl-1,3-dioxolane-2-propionate (CAS 941-43-5) and ethyl 2-methyl-1,3-dioxane-2-propionate (PubChem CID 568076) share structural similarities but differ in ring size or substitution patterns . For instance, replacing the dioxolane ring with a dioxane ring (six-membered) increases molecular weight to 202.25 g/mol and alters solubility profiles .

Table 1: Comparative Properties of Dioxolane and Dioxane Derivatives

Physicochemical Properties

Thermal and Physical Constants

The compound exhibits a boiling point of 240.3°C at 760 mmHg, indicative of moderate volatility, and a flash point of 96.8°C, classifying it as flammable . Its density of 1.012 g/cm³ suggests compatibility with organic solvents like toluene or ethyl acetate. The refractive index (1.427) and partition coefficient () further underscore its lipophilic character .

Synthesis and Industrial Production

Patent-Based Synthesis Route

A 2012 patent by SEGETIS, INC. (US2012/035376 A1) describes the synthesis of this compound via acid-catalyzed acetal formation . The reaction typically involves:

-

Reactants: Ethyl levulinate (58.35 g) and a diol (e.g., 2,4-pentanediol, 75.36 g).

-

Catalyst: A sulfonic acid resin (100 mg) in toluene.

-

Conditions: Reflux under Dean-Stark trap to remove water, followed by solvent evaporation and purification via liquid-liquid extraction .

The reported yield of 91.5% highlights the efficiency of this method, though scalability and byproduct management require further optimization.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack by the diol’s hydroxyl groups on the carbonyl carbon of ethyl levulinate, facilitated by Brønsted acid catalysts. The formation of the dioxolane ring is entropically favored due to the release of water, driving the equilibrium toward the product .

Applications and Functional Utility

Role in Bio-Based Polymers

SEGETIS, INC. has leveraged this compound as a precursor for levulinic acid derivatives, which are pivotal in synthesizing biodegradable plastics like polyhydroxyalkanoates (PHAs) . The dioxolane ring enhances thermal stability, making it suitable for high-melting-point polymers.

Future Research Directions

-

Catalytic Innovations: Exploring enzymatic or heterogeneous catalysts to improve selectivity.

-

Toxicological Studies: Acute and chronic toxicity assessments to meet regulatory standards.

-

Advanced Applications: Investigating its use in drug delivery systems or as a biofuel additive.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume